N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Trifluoroethoxyphenyl Intermediate: This step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative under basic conditions to form the trifluoroethoxyphenyl intermediate.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The cyclopropanamine moiety can interact with active sites of enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine
- N-{2-phenyl-2-[(2,2,2-trifluoroethoxy)methyl]butyl}cyclopropanamine
Uniqueness
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine is unique due to the specific positioning of the trifluoroethoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Biological Activity
N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activity. This compound combines a trifluoroethoxy group with a cyclopropanamine structure, which may enhance its lipophilicity and biological interactions. This article explores the biological activity of this compound, summarizing research findings, potential therapeutic applications, and comparative analyses with structurally similar compounds.
- Molecular Formula : C12H14F3NO
- Molecular Weight : 261.24 g/mol
- Structural Features :
- Cyclopropanamine moiety
- Trifluoroethoxy group attached to a phenyl ring
The trifluoroethoxy group enhances the compound's lipophilicity, which is critical for its interaction with biological targets.
Research indicates that this compound may influence various biological pathways through modulation of enzyme activities or receptor functions. While specific interactions remain under investigation, initial studies suggest potential for therapeutic applications in areas such as pain management and neurological disorders.
Case Studies
-
Enzyme Modulation :
- Preliminary studies have shown that the compound may act as an inhibitor of certain sodium channels (Na v 1.8), which are implicated in pain pathways. This suggests potential use in analgesic therapies.
-
Receptor Interaction :
- Investigations into receptor binding affinities indicate that this compound may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide | C12H14F3NO | Contains a trifluoroethoxy group but lacks the cyclopropane structure |
[4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid | C10H10F3O3 | Similar trifluoroethoxy group; different functional groups |
N-[4-(trifluoromethoxy)phenyl]cyclopropanamine | C12H14F3N | Shares cyclopropanamine moiety but differs in ether substitution |
This table highlights how variations in structure can influence biological activity and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves nucleophilic substitution reactions. The most common method includes reacting 4-(2,2,2-trifluoroethoxy)benzyl chloride with cyclopropanamine under basic conditions (e.g., sodium hydroxide or potassium carbonate). This reaction is generally conducted by heating the mixture to reflux to ensure complete conversion into the desired product.
Future Directions
Ongoing research aims to elucidate the specific biological targets of this compound and its mechanism of action. Further studies are necessary to confirm its efficacy and safety profile in preclinical models before advancing to clinical trials.
Properties
IUPAC Name |
N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-4-2-1-3-9(11)7-16-10-5-6-10/h1-4,10,16H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDSICGYSMBRBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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